2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-22(2)17-19-10-11-9-12(7-8-15(11)21-17)20-16(23)13-5-3-4-6-14(13)18/h3-6,10,12H,7-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAFZBHRZVXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide is a synthetic compound that belongs to the class of tetrahydroquinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.23 g/mol. The structural features include a bromine atom at the 2-position of the benzamide ring and a dimethylamino group attached to a tetrahydroquinazoline core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O |
| Molecular Weight | 348.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). MMPs play a crucial role in tumor invasion and metastasis.
- Receptor Modulation : It may also modulate receptors involved in cell signaling pathways, particularly those associated with cell proliferation and survival.
Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : In vitro studies on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. This suggests potent anticancer activity that warrants further investigation.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies have shown that it exhibits activity against several bacterial strains.
Table: Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
5-Bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide (CAS: 2097867-95-1)
- Molecular Formula : C₁₇H₁₈BrClN₄O
- Molecular Weight : 409.7 g/mol
- Key Differences: Substitution pattern: Bromine at position 5 and chlorine at position 2 on the benzamide ring, compared to the single bromine at position 2 in the target compound. Halogen substituents are often used in medicinal chemistry to modulate electronic effects and improve target interaction .
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide (CAS: 2097869-11-7)
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- Key Differences: Replacement of the bromobenzamide group with a furan-2-carboxamide moiety. However, the absence of bromine may diminish halogen-bonding interactions critical for target engagement .
Structural and Functional Implications
- Electronic Effects : Bromine’s electron-withdrawing nature may enhance the electrophilicity of the benzamide group, influencing reactivity in biological systems. The chlorine atom in the 5-bromo-2-chloro analog could further polarize the aromatic ring .
- Steric Considerations : The bulkier benzamide group in the target compound and its 5-bromo-2-chloro analog may restrict access to certain enzyme pockets compared to the smaller furan derivative .
Pharmacological Considerations
The presence of bromine in the target compound aligns with trends in bioactive molecules where halogens improve binding through hydrophobic or halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
